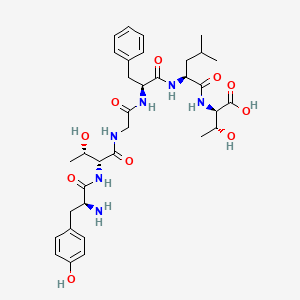

Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine

描述

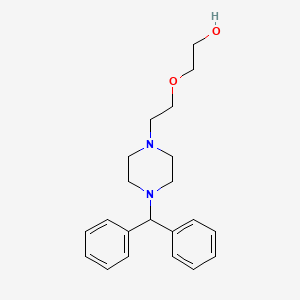

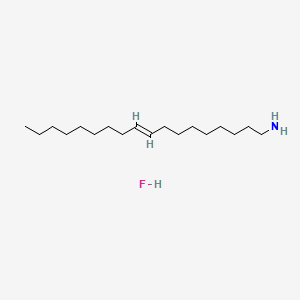

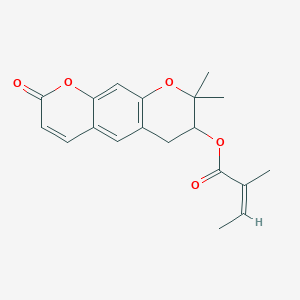

Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine is a complex chemical compound with the molecular formula C34H48N6O10 . It holds immense potential in scientific research, with diverse applications ranging from drug synthesis to protein engineering.

Synthesis Analysis

Studies have probed the substrate range of wild-type E. coli phenylalanyl-tRNA synthetase (PheRS) and tyrosyl-tRNA synthetase (TyrRS) through the expression of protein with structural analogues of L-phenylalanine (Phe) and L-tyrosine (Tyr) . This suggests that these enzymes could potentially be involved in the synthesis of Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine.科学研究应用

-

Study of Peptide Chains

- Scientific Field: Biochemistry

- Application Summary: The potential energy surface (PES) of tyrosyl-glycyl-glycine (YGG) tripeptide in solution was explored . This study is significant for understanding the conformational states of amino acids in a particular context of a protein or short peptide .

- Methods of Application: The study used EDMC (Electrostatically Driven Monte Carlo) and ab initio quantum chemical calculations .

- Results: The theoretical computational analysis revealed that this tripeptide possesses a significant molecular flexibility .

-

Role in Autoimmune Diseases

- Scientific Field: Immunology

- Application Summary: Aminoacyl-tRNA synthetases, including tyrosyl (TyrRS), threonyl (ThrRS), glycyl (GlyRS), phenylalanyl (PheRS), and others, have been associated with autoimmune diseases .

- Methods of Application: The study involved the examination of autoantibodies directed against an aminoacyl transfer RNA synthetase (aaRS) along with clinical features .

- Results: Autoantibodies against several aaRSs have been associated with Anti-synthetase syndrome (ASSD) and other diseases .

-

Synthesis of Lipophilic Tyrosyl Esters Derivatives

- Scientific Field: Biochemistry

- Application Summary: A large series of tyrosyl esters with increasing lipophilicity was synthesized .

- Methods of Application: The synthesis was performed using lipase from Candida antarctica (Novozyme 435) .

- Results: Spectroscopic analyses of purified esters showed that the tyrosol was esterified on the primary hydroxyl group .

-

Translational Incorporation of Modified Amino Acids

- Scientific Field: Biochemistry

- Application Summary: The inherent promiscuity of bacterial translation is demonstrated by mass spectrometric quantification of the translational incorporation of ring-substituted phenylalanines and tyrosines bearing fluoro-, hydroxyl-, methyl-, chloro- and nitro-groups in an E. coli-derived cell-free system .

- Methods of Application: The study used mass spectrometric quantification .

- Results: The study showed that the aminoacyl-tRNA synthetases (aaRS) have at least two orders of magnitude higher specificity for the native substrate over these structural analogues .

-

Role in Autoimmune Diseases

- Scientific Field: Immunology

- Application Summary: Aminoacyl-tRNA synthetases, including tyrosyl (TyrRS), threonyl (ThrRS), glycyl (GlyRS), phenylalanyl (PheRS), and others, have been associated with autoimmune diseases .

- Methods of Application: The study involved the examination of autoantibodies directed against an aminoacyl transfer RNA synthetase (aaRS) along with clinical features .

- Results: Autoantibodies against several aaRSs have been associated with Anti-synthetase syndrome (ASSD) and other diseases .

-

Translational Incorporation of Modified Amino Acids

- Scientific Field: Biochemistry

- Application Summary: The inherent promiscuity of bacterial translation is demonstrated by mass spectrometric quantification of the translational incorporation of ring-substituted phenylalanines and tyrosines bearing fluoro-, hydroxyl-, methyl-, chloro- and nitro-groups in an E. coli-derived cell-free system .

- Methods of Application: The study used mass spectrometric quantification .

- Results: The study showed that the aminoacyl-tRNA synthetases (aaRS) have at least two orders of magnitude higher specificity for the native substrate over these structural analogues .

-

Role in Autoimmune Diseases

- Scientific Field: Immunology

- Application Summary: Aminoacyl-tRNA synthetases, including tyrosyl (TyrRS), threonyl (ThrRS), glycyl (GlyRS), phenylalanyl (PheRS), and others, have been associated with autoimmune diseases .

- Methods of Application: The study involved the examination of autoantibodies directed against an aminoacyl transfer RNA synthetase (aaRS) along with clinical features .

- Results: Autoantibodies against several aaRSs have been associated with Anti-synthetase syndrome (ASSD) and other diseases .

安全和危害

属性

IUPAC Name |

(2R,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N6O10/c1-18(2)14-25(32(47)40-29(20(4)42)34(49)50)38-31(46)26(16-21-8-6-5-7-9-21)37-27(44)17-36-33(48)28(19(3)41)39-30(45)24(35)15-22-10-12-23(43)13-11-22/h5-13,18-20,24-26,28-29,41-43H,14-17,35H2,1-4H3,(H,36,48)(H,37,44)(H,38,46)(H,39,45)(H,40,47)(H,49,50)/t19-,20+,24-,25-,26-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEFCEUSQYDJIF-RNJDTFMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301005775 | |

| Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(1-hydroxyethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine | |

CAS RN |

85286-38-0 | |

| Record name | Deltakephalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085286380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(1-hydroxyethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。